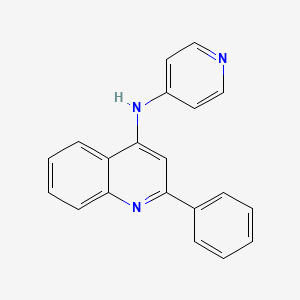![molecular formula C11H10N4 B13882153 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a pyrazole substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Applications De Recherche Scientifique
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine
- 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrimidine
- 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-c]pyridine
Uniqueness
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is unique due to its specific ring structure and substituent pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10N4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H10N4/c1-14-7-10(6-13-14)9-2-3-11-12-4-5-15(11)8-9/h2-8H,1H3 |
Clé InChI |
PBHYPDOTWKRCRX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CN3C=CN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


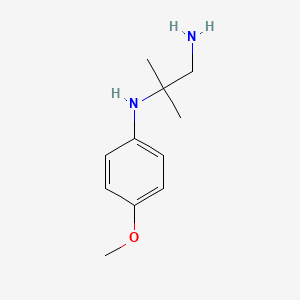
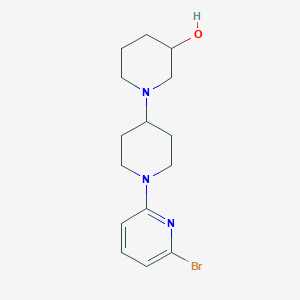
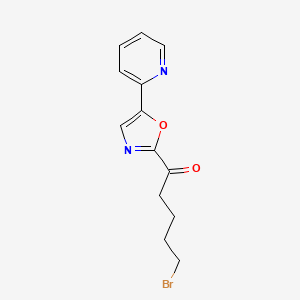
![3-Ethoxy-3-[4-[(3-nitrophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13882104.png)
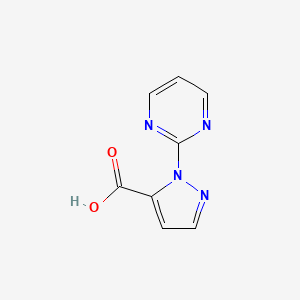


![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
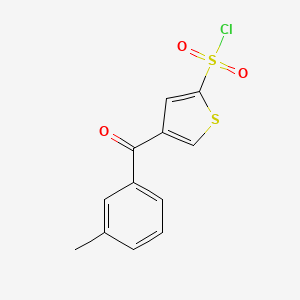
![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)
![4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B13882140.png)
![2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
